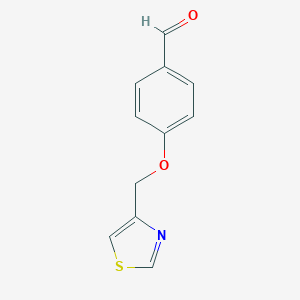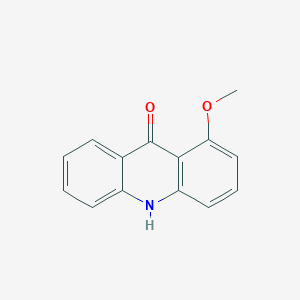
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- is a chemical compound that belongs to the class of tetrazoles. It is widely used in scientific research for its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- is not fully understood. However, it has been reported to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to induce cell cycle arrest and apoptosis in cancer cells. It is also believed to act as a chelating agent for metal ions, leading to the formation of stable complexes.
Biochemical and Physiological Effects:
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- has been shown to have several biochemical and physiological effects. It has been reported to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. It also possesses anti-angiogenic properties, which may contribute to its anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- in lab experiments include its high stability, low toxicity, and potential applications in various fields of research. However, its limitations include the lack of in vivo data, the need for further optimization of the synthesis method, and the potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)-. One direction is to investigate its potential applications in the field of materials science, such as the synthesis of new MOFs and coordination polymers. Another direction is to explore its anti-inflammatory and anti-tumor activities in vivo, as well as its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Further optimization of the synthesis method and the investigation of its potential off-target effects are also important future directions.
Métodos De Síntesis
The synthesis of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- can be achieved through several methods, including the reaction of 2-(4-chlorophenoxy)ethylamine with sodium azide in the presence of copper(I) chloride, or through the reaction of 2-(4-chlorophenoxy)ethylamine with sodium nitrite and sodium azide. The yield of 1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- can be improved by optimizing the reaction conditions, such as the reaction temperature, the concentration of reagents, and the reaction time.
Aplicaciones Científicas De Investigación
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- has been extensively studied for its potential applications in scientific research. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It also possesses potential applications in the field of materials science, as it can be used as a ligand for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Propiedades
Número CAS |
76167-89-0 |
|---|---|
Nombre del producto |
1H-Tetrazole, 5-(2-(4-chlorophenoxy)ethyl)- |
Fórmula molecular |
C9H9ClN4O |
Peso molecular |
224.65 g/mol |
Nombre IUPAC |
5-[2-(4-chlorophenoxy)ethyl]-2H-tetrazole |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-3-8(4-2-7)15-6-5-9-11-13-14-12-9/h1-4H,5-6H2,(H,11,12,13,14) |
Clave InChI |
IQPUUCJRMGMYET-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
SMILES canónico |
C1=CC(=CC=C1OCCC2=NNN=N2)Cl |
Otros números CAS |
76167-89-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)







![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)